molecular formula C5H6F3N3 B577882 (5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine CAS No. 1254717-53-7

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

Cat. No. B577882
M. Wt: 165.119
InChI Key: LLYMWMOKKONGOI-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines are a class of organic compounds that contain a pyridine ring and a trifluoromethyl group (-CF3). They are used in various fields, including agrochemical and pharmaceutical industries . The trifluoromethyl group is often added to organic compounds to improve their stability, lipophilicity, and bioavailability .


Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines typically includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines can vary widely depending on the specific compound and the conditions of the reaction. In general, these compounds can participate in various types of organic reactions due to the presence of the pyridine ring and the trifluoromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines can be influenced by the presence of the trifluoromethyl group and the pyridine ring. These compounds often have high stability and lipophilicity, which can affect their solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Application in Antibacterial Activity

Scientific Field

Medicinal Chemistry

Summary of the Application

The compound is used in the design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which have shown potency as antimicrobial agents .

Methods of Application

The compound is synthesized and then tested for its ability to inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .

Results or Outcomes

Several of these novel compounds were found to be effective growth inhibitors and were more effective than the control antibiotic vancomycin. They also showed low toxicity to cultured human embryonic kidney cells with a selectivity factor of >20 .

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of the Application

The compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable but previously unknown transformation .

Methods of Application

The compound is used in a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

Results or Outcomes

The protocol allows for formal anti-Markovnikov alkene hydromethylation .

Application in Antifungal Activity

Summary of the Application

The compound is used in the design and synthesis of phenylethanol derivatives containing a trifluoromethyl pyrazole pharmacophore, which have shown high antifungal activity .

Methods of Application

The compound is synthesized and then tested for its antifungal activity .

Results or Outcomes

The structures of the target compounds were confirmed using the 1H NMR, 13C NMR, and HRMS .

Safety And Hazards

The safety and hazards associated with trifluoromethylpyridines can depend on the specific compound. Some of these compounds may be harmful if inhaled, ingested, or if they come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information.

Future Directions

Trifluoromethylpyridines have been used in the development of various agrochemicals and pharmaceuticals, and it is expected that many novel applications of these compounds will be discovered in the future . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety make these compounds valuable tools in the discovery of new drugs .

properties

IUPAC Name

[3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYMWMOKKONGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl (1-(4-methoxybenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methylcarbamate (20 g, 0.052 mol) in toluene (300 mL) cooled to 0° C. was added aluminum chloride (17.34 g, 0.129 mol) portion wise for 30 min. The reaction mixture was slowly heated to 50-60° C. and allowed to stir for 2 h at the same temperature. Progress of the reaction was monitored by TLC (20% ethyl acetate/hexane, Rf˜0.1). On completion of the reaction, the reaction contents were treated with diluted HCl, ice cold water (300 mL) was added and the mixture was extracted with ethyl acetate (2×100 mL). The aqueous layer was basified with sodium hydroxide solution and extracted with ethyl acetate and dried over sodium sulfate and concentrated under reduced pressure to give (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine as a brown colored solid (4.6 g, crude). The crude product obtained was used directly for the next step.
Name
tert-butyl (1-(4-methoxybenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methylcarbamate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.34 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four

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